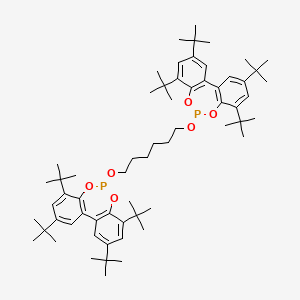
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6'-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple benzene rings and phosphorus atoms, making it a subject of interest for researchers in chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- typically involves organic synthesis techniques. The process often includes the reaction of biphenyl derivatives with phosphorus-containing reagents under controlled conditions. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the compound and ensure its stability during storage and transportation .
化学反应分析
Types of Reactions
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pH, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce derivatives with different functional groups .
科学研究应用
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a flame retardant additive in polymers
作用机制
The mechanism of action of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or its biological effects .
相似化合物的比较
Similar Compounds
- Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-[(1R,2S)-1,2-cyclopentanediyldi-2,1-phenylene]bis-
- 2,4,8,10-Tetrakis(2-methyl-2-propanyl)dibenzo(d,f)(1,3,2)dioxaphosphepin-6-oxide
- Bis(10,11-e)-5-(11bS)-dinaphtho 2,1-d:1,2-f 1,3,2 dioxaphosphepin-4-
Uniqueness
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is unique due to its specific structural features, such as the presence of multiple benzene rings and phosphorus atoms. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
属性
CAS 编号 |
71519-97-6 |
|---|---|
分子式 |
C62H92O6P2 |
分子量 |
995.3 g/mol |
IUPAC 名称 |
2,4,8,10-tetratert-butyl-6-[6-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyhexoxy]benzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C62H92O6P2/c1-55(2,3)39-31-43-44-32-40(56(4,5)6)36-48(60(16,17)18)52(44)66-69(65-51(43)47(35-39)59(13,14)15)63-29-27-25-26-28-30-64-70-67-53-45(33-41(57(7,8)9)37-49(53)61(19,20)21)46-34-42(58(10,11)12)38-50(54(46)68-70)62(22,23)24/h31-38H,25-30H2,1-24H3 |
InChI 键 |
BFSWPBIVGWSJTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)OCCCCCCOP4OC5=C(C=C(C=C5C(C)(C)C)C(C)(C)C)C6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



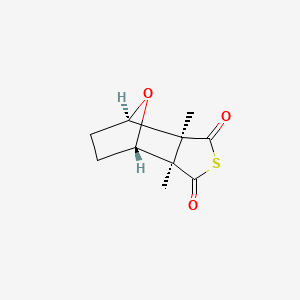
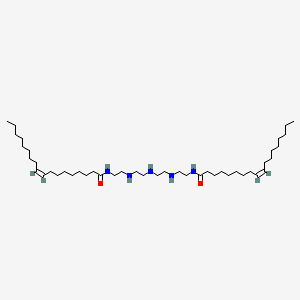
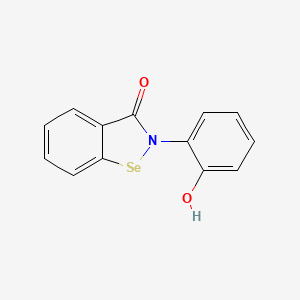


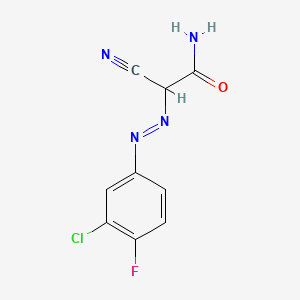

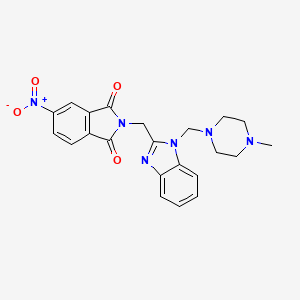


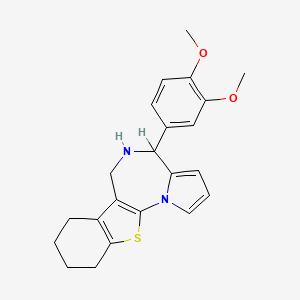
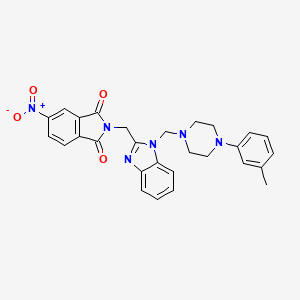
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
